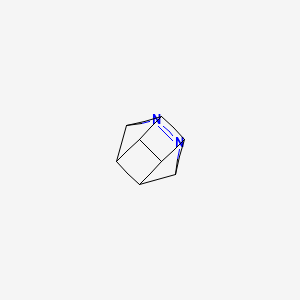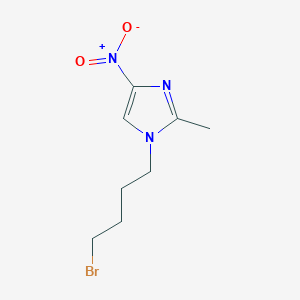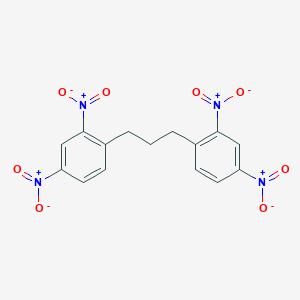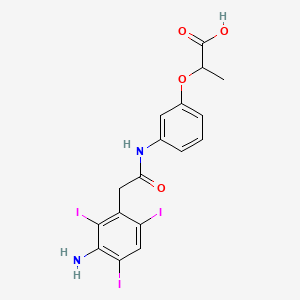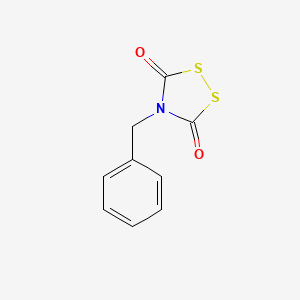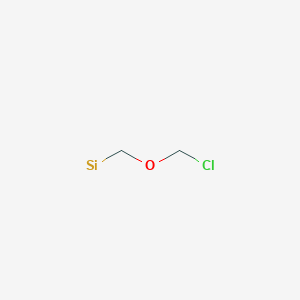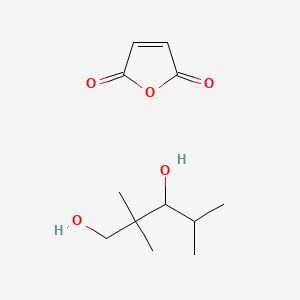
Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol is a chemical compound with the molecular formula C12H20O5. It is known for its unique structure, which combines a furan ring with a dione group and a trimethylpentane diol. This compound is used in various industrial and scientific applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol typically involves the reaction of maleic anhydride (furan-2,5-dione) with 2,2,4-trimethylpentane-1,3-diol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the dione group, leading to the formation of different derivatives.
Substitution: The furan ring and dione group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol involves its interaction with various molecular targets. The furan ring and dione group can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. These interactions are crucial for its applications in synthesis and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2,5-dione;2-methylbuta-1,3-diene: This compound shares the furan-2,5-dione structure but differs in the attached groups, leading to different chemical properties and applications.
Phthalic anhydride: Similar in structure to furan-2,5-dione, phthalic anhydride is used in the production of plastics and resins.
Uniqueness
Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of a furan ring with a trimethylpentane diol, providing distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industry .
Propiedades
Número CAS |
25085-65-8 |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H18O2.C4H2O3/c1-6(2)7(10)8(3,4)5-9;5-3-1-2-4(6)7-3/h6-7,9-10H,5H2,1-4H3;1-2H |
Clave InChI |
MAEZZXANDAUHKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)(C)CO)O.C1=CC(=O)OC1=O |
Números CAS relacionados |
25085-65-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



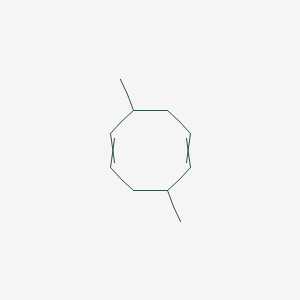
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)


